molecular formula C21H25N3O4S B14108025 N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14108025
M. Wt: 415.5 g/mol
InChI Key: WSWDZXQPKFNPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:

  • Thieno[3,2-d]pyrimidine core: Provides a planar scaffold for interactions with biological targets such as kinases or DNA .
  • N-(4-Ethoxyphenyl)acetamide: The ethoxy group introduces electron-donating effects, which may stabilize charge transfer interactions during binding .

Condensation of substituted aldehydes and thioureas to form the pyrimidine ring (e.g., ).

Nucleophilic substitution reactions to attach acetamide groups (e.g., using chloroacetanilides in acetone with K₂CO₃) .

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-4-28-16-7-5-15(6-8-16)22-18(25)13-24-17-10-12-29-19(17)20(26)23(21(24)27)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25)

InChI Key

WSWDZXQPKFNPHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Thieno[3,2-d]pyrimidine 3-(3-Methylbutyl), N-(4-ethoxyphenyl)acetamide Potential kinase inhibition (inferred from structural analogs) N/A
N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)-2-((3-Phenyl-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl)Thio)Acetamide Thieno[3,2-d]pyrimidinone Phenyl, methylthio, fluorophenyl CK1δ inhibition (IC₅₀ = 0.12 µM)
N-Phenyl-2-(Benzothieno[3,2-e]Triazolo[4,3-c]Pyrimidin-3-Ylsulfanyl)Acetamide (10a) Benzothieno-triazolo-pyrimidine Sulfanyl linkage, phenyl Anticancer (in vitro screening pending)
2-[(5-(((4-(4-Chlorophenyl)Pyrimidin-2-yl)Thio)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(4-Nitrophenyl)Acetamide Pyrimidine-oxadiazole hybrid Chlorophenyl, nitro, oxadiazole Antiproliferative (IC₅₀ = 8.7 µM against MCF-7 cells)
2-[5-Fluoro-2,4-Dioxo-Dihydropyrimidin-1(2H)-Yl]-N-(Pyridin-2-yl)Acetamide (L1) 5-Fluorouracil-pyrimidine 5-Fluoro, pyridinyl DNA intercalation (Ru(II) complexes show cytotoxic activity)
N-(4-Hydroxyphenyl)-2-(Benzothiazol-2-yl)Acetamide Benzothiazole Hydroxyphenyl, trioxo-benzothiazole Anti-inflammatory (crystal structure reveals π-stacking for stability)
Structural and Functional Insights :

Electron Effects: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with 4-nitrophenyl (electron-withdrawing) in , which reduces electron density and may hinder binding to electron-rich enzyme pockets .

Biological Activity: The CK1δ inhibitor () shares the thieno[3,2-d]pyrimidine core but achieves higher potency due to fluorophenyl and methylthio groups, suggesting substituent optimization is critical for target engagement . 5-Fluorouracil derivatives () rely on fluorination for DNA disruption, a mechanism distinct from the target compound’s presumed kinase inhibition .

Synthesis Complexity: Compounds with fused heterocycles (e.g., ’s benzothieno-triazolo-pyrimidine) require multi-step syntheses, while the target compound’s simpler core may streamline production .

Solubility and Stability :

  • The hydroxyphenyl group in facilitates hydrogen bonding, improving aqueous solubility compared to the target’s ethoxy group .
  • High melting points (>300°C) in and suggest thermal stability for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.